molecular formula C5H6N2O2 B1353771 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 470704-73-5

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1353771
CAS RN: 470704-73-5
M. Wt: 126.11 g/mol
InChI Key: OGYBCDIZEJNBIV-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C5H6N2O2 and a molecular weight of 126.11 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is 1S/C5H6N2O2/c1-3-4(2-8)5(9)7-6-3/h2H,1H3,(H2,6,7,9) and the InChI key is OGYBCDIZEJNBIV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a solid substance with a molecular weight of 126.11 . It is stored at temperatures between 2-8°C in an inert atmosphere .

Scientific Research Applications

Inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde and its derivatives have been evaluated as inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase (Pf DHODH) . Pf DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium falciparum, the parasite responsible for the most lethal form of human malaria . Therefore, these compounds could potentially be used in the development of new antimalarial drugs .

Synthesis of Pyrazole Derivatives

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde can be used in the synthesis of various pyrazole derivatives . Pyrazoles are five-membered heterocyclic structures featuring two neighboring nitrogen atoms and serve as a core element in various sectors of the chemical industry, including medicine and agriculture .

Bacteriostatic Agent

Propyl-5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbodithioate (HMPC), a derivative of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde, has been identified as a new bacteriostatic agent against methicillin-resistant Staphylococcus aureus . This suggests that 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde and its derivatives could be used in the development of new antibacterial agents .

Chemical Synthesis Intermediate

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde can be used as a chemical synthesis intermediate . It can be used to further synthesize other organic compounds .

Organic Dye

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde can be used as an organic dye . It has certain applications in the dye industry .

Safety and Hazards

The safety information for 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde includes the following hazard statements: H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Mechanism of Action

Target of Action

The primary target of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is the dihydroorotate dehydrogenase (DHODH) of Plasmodium falciparum . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in the parasite .

Mode of Action

The compound interacts with its target, DHODH, by binding in the active site of the enzyme . This interaction likely inhibits the enzyme’s function, thereby disrupting the parasite’s ability to synthesize pyrimidines

Biochemical Pathways

The inhibition of DHODH disrupts the de novo pyrimidine biosynthesis pathway . This disruption can have downstream effects on the parasite’s ability to synthesize DNA and RNA, which are crucial for its growth and replication .

Pharmacokinetics

In silico studies suggest that it may have promising binding properties

Result of Action

The inhibition of DHODH by 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde can lead to a disruption in the parasite’s ability to synthesize DNA and RNA . This disruption can inhibit the growth and replication of the parasite, potentially leading to its death .

Action Environment

The action of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde may be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as other drugs or biological molecules, could potentially interact with the compound and alter its action .

properties

IUPAC Name

3-methyl-5-oxo-1,2-dihydropyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-4(2-8)5(9)7-6-3/h2H,1H3,(H2,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYBCDIZEJNBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449079
Record name 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde

CAS RN

470704-73-5
Record name 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde contribute to the performance of the iridium(III) complex in OLED devices?

A1: 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde acts as an ancillary ligand in heteroleptic iridium (Ir) complexes, denoted as L3 in the study. [] These complexes, specifically Ir(ppy)2L3, function as phosphorescent emitters in OLEDs. [] The ancillary ligand plays a crucial role in fine-tuning the photophysical and electrochemical properties of the complex, ultimately influencing the color of emitted light, the efficiency of energy transfer, and the overall device performance. While the study compares three similar ligands, Ir(ppy)2L1, incorporating 1-(2-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde, exhibited the highest photoluminescence quantum yield (ΦPL = 89%) and demonstrated promising current efficiencies in both vacuum-evaporated and solution-processed OLED devices. [] This highlights the impact of subtle structural variations within the ancillary ligand on the overall performance of the emitter.

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